

Alfuzosin-d7: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Alfuzosin-d7

Cat. No.: B3034047

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of **Alfuzosin-d7**, a deuterated analog of Alfuzosin. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who utilize **Alfuzosin-d7** as an internal standard or in other research applications.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for **Alfuzosin-d7** provides critical data on its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA will include the information summarized in the tables below.

Identification and Chemical Properties

Parameter	Specification
Chemical Name	N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide-d7
CAS Number	1133386-93-2
Molecular Formula	C ₁₉ H ₂₀ D ₇ N ₅ O ₄
Molecular Weight	396.5 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Purity and Quality Specifications

Test	Method	Typical Specification
Chemical Purity	HPLC	≥ 98%
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterated Forms (d ₁ -d ₇)
Deuterium Incorporation	NMR Spectroscopy	≥ 98 atom % D
Residual Solvents	GC-HS	Conforms to USP <467>
Loss on Drying	TGA	≤ 1.0%
Assay	HPLC or qNMR	98.0% - 102.0%

Experimental Protocols for Purity and Identity Confirmation

The following sections detail the methodologies for the key experiments cited in the certificate of analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of **Alfuzosin-d7** and to separate it from any non-deuterated Alfuzosin and other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting point is a ratio of 20:80 (v/v) acetonitrile to buffer.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve an accurately weighed amount of **Alfuzosin-d7** in the mobile phase to a final concentration of approximately 0.1 mg/mL.
- Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The purity is calculated by dividing the peak area of **Alfuzosin-d7** by the total peak area of all components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity

GC-MS is employed to confirm the molecular weight and assess the isotopic distribution of **Alfuzosin-d7**.

- Instrumentation: A GC system coupled to a mass spectrometer.
- Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 280 $^{\circ}$ C.

- Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.
- Mass Spectrometer: Operated in electron ionization (EI) mode.
- Sample Preparation: Prepare a dilute solution of **Alfuzosin-d7** in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Procedure: Inject the sample into the GC. The mass spectrometer will detect the molecular ions corresponding to the different deuterated species (d_0 to d_7). The isotopic purity is determined by the relative abundance of the d_7 ion compared to the other isotopic species.

Quantitative NMR (qNMR) Spectroscopy for Assay and Deuterium Incorporation

qNMR provides an absolute measure of purity (assay) and can be used to confirm the degree and location of deuterium incorporation.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
- Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO- d_6).
- Sample Preparation: Accurately weigh a specific amount of **Alfuzosin-d7** and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
- Acquisition Parameters:
 - Pulse Angle: 90° pulse.
 - Relaxation Delay (d_1): At least 5 times the longest T_1 relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for accurate quantification.

- Number of Scans: Sufficient to achieve a high signal-to-noise ratio ($S/N > 250:1$).
- Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals corresponding to specific protons of **Alfuzosin-d7** and the internal standard.
- Calculation: The purity of **Alfuzosin-d7** is calculated using the following formula:

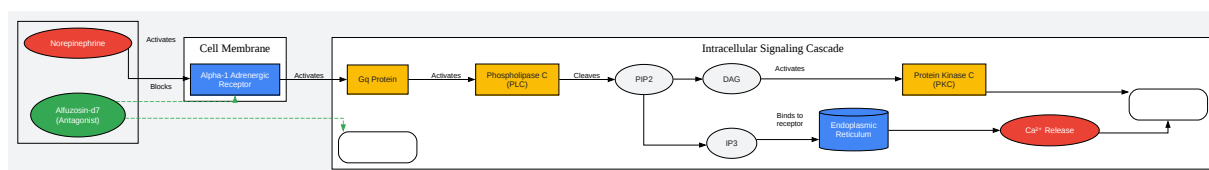
Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- P = Purity of the standard

Deuterium incorporation is determined by comparing the integrals of signals from the deuterated positions with those from non-deuterated positions within the molecule.

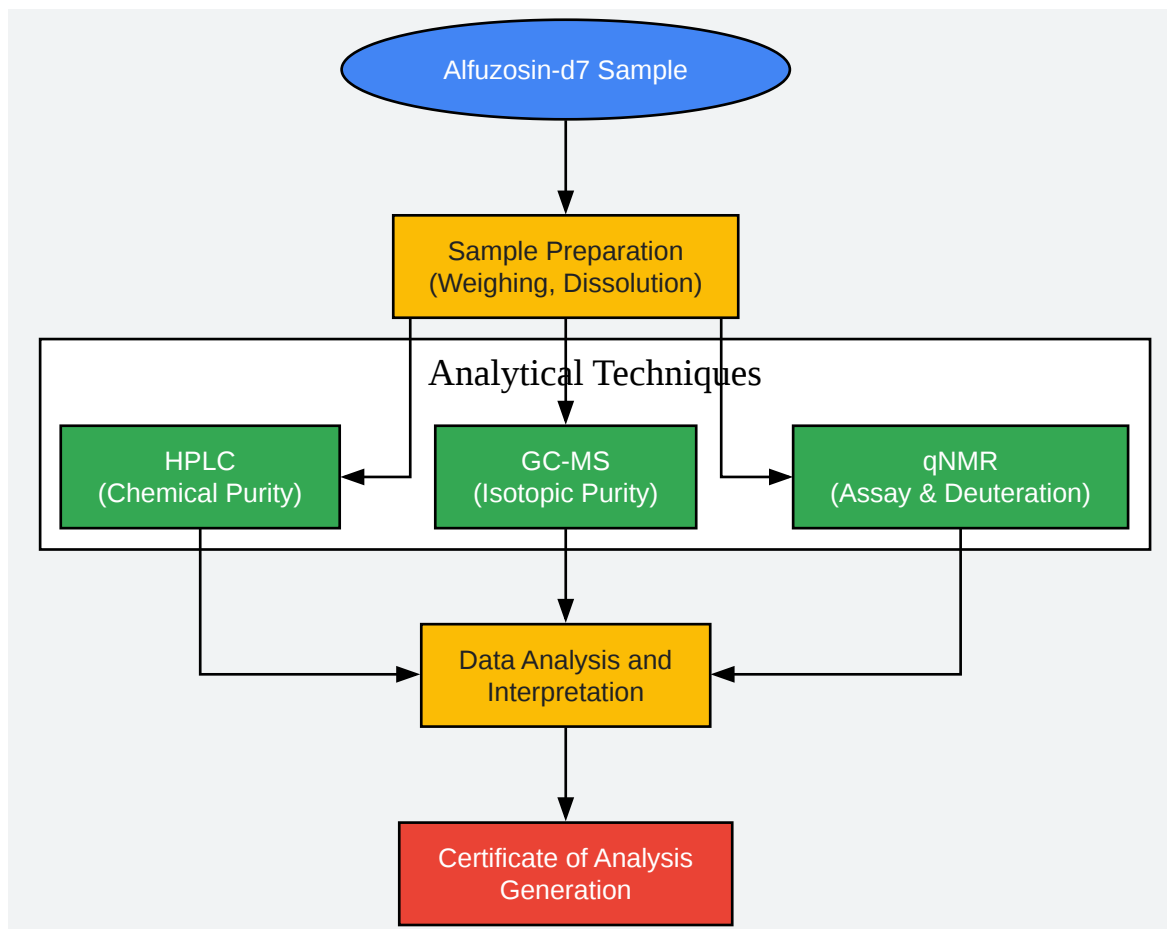
Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of Alfuzosin and a general workflow for its analysis.



[Click to download full resolution via product page](#)

Caption: **Alfuzosin-d7** blocks the alpha-1 adrenergic receptor signaling pathway.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Alfuzosin-d7: A Technical Guide to its Certificate of Analysis and Purity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3034047#alfuzosin-d7-certificate-of-analysis-and-purity\]](https://www.benchchem.com/product/b3034047#alfuzosin-d7-certificate-of-analysis-and-purity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com